molecular formula C17H15N5O4S B315702 methyl 2-[({[1-(3-hydroxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate

methyl 2-[({[1-(3-hydroxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B315702
M. Wt: 385.4 g/mol
InChI Key: DWOCIKSMTRXYSV-UHFFFAOYSA-N
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Description

Methyl 2-[({[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a tetrazole ring, a hydroxyphenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[({[1-(3-hydroxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 3-hydroxyphenylhydrazine with carbon disulfide and sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with methyl 2-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the tetrazole formation and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Methyl 2-[({[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of methyl 2-[({[1-(3-hydroxyphenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets. The hydroxyphenyl group may interact with enzymes or receptors, while the tetrazole ring could participate in hydrogen bonding or other interactions. These interactions can modulate biological pathways and lead to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[({[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate : Similar structure with a benzothieno ring instead of a tetrazole ring.
  • 7-{[2-(4-hydroxyphenyl)methylidene]amino}-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-{[(2-methyl-5,6-dioxo-1,2,5,6-tetrahydro-1,2,4-triazin-3-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid : Contains a thiazole ring and a triazine ring.

Uniqueness

Methyl 2-[({[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the hydroxyphenyl group and the tetrazole ring allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H15N5O4S

Molecular Weight

385.4 g/mol

IUPAC Name

methyl 2-[[2-[1-(3-hydroxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C17H15N5O4S/c1-26-16(25)13-7-2-3-8-14(13)18-15(24)10-27-17-19-20-21-22(17)11-5-4-6-12(23)9-11/h2-9,23H,10H2,1H3,(H,18,24)

InChI Key

DWOCIKSMTRXYSV-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=NN2C3=CC(=CC=C3)O

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=NN2C3=CC(=CC=C3)O

Origin of Product

United States

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